molecular formula C8H6N2O2 B11918275 5,6-Quinoxalinediol CAS No. 77406-59-8

5,6-Quinoxalinediol

Cat. No.: B11918275
CAS No.: 77406-59-8
M. Wt: 162.15 g/mol
InChI Key: IEINSIHCCWSJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,6-diol typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions

Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Catalysts such as phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate) are used to enhance reaction efficiency and selectivity . The use of iron-catalyzed one-pot synthesis methods has also been explored, where 2-nitroanilines react with vicinal diols under transfer hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroquinoxalines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoxaline-5,6-diol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The hydroxyl groups at the 5 and 6 positions may enhance its binding affinity to these targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Quinoxaline-5,6-diol can be compared with other similar compounds such as:

Properties

CAS No.

77406-59-8

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

quinoxaline-5,6-diol

InChI

InChI=1S/C8H6N2O2/c11-6-2-1-5-7(8(6)12)10-4-3-9-5/h1-4,11-12H

InChI Key

IEINSIHCCWSJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.